2-(2-Fluorophenyl)-4-fluorobenzoic acid
Overview
Description
2-(2-Fluorophenyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two fluorine atoms attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Fluorophenyl)-4-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.
Comparison with Similar Compounds
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,4-Difluorobenzoic acid
Comparison: Compared to these similar compounds, 2-(2-Fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of two fluorine atoms on different phenyl rings. This structural feature can impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
2-(2-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and its implications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid moiety substituted with fluorine atoms at the 2 and 4 positions on the phenyl rings. This unique substitution pattern enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. Similar compounds have been shown to bind to proteins involved in critical biochemical pathways, such as:
- Thyroid Hormone-Binding Protein : This compound may modulate the transport and regulation of thyroid hormones, influencing metabolic processes.
- Apoptosis Regulators : Structurally related compounds have been reported to interact with Bcl-2, a protein that regulates apoptosis, suggesting that this compound could influence cell survival pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that fluorinated benzoic acids can exhibit antibacterial properties against pathogens like Staphylococcus aureus. The presence of fluorine atoms enhances the compound's interaction with bacterial membranes, leading to increased efficacy .
- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic properties include:
- Absorption : The lipophilic nature of the compound may facilitate better absorption in biological systems.
- Distribution : Fluorinated compounds often exhibit enhanced tissue distribution due to their ability to penetrate lipid membranes.
- Metabolism : The metabolic pathways for this compound remain to be fully elucidated, but studies on similar compounds suggest that they may undergo phase I and phase II metabolic processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related fluorinated compounds, providing insights into the potential effects of this compound:
-
Antibacterial Efficacy : In vitro studies demonstrated that fluorinated derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than their non-fluorinated counterparts. For instance, a related fluoroaryl compound showed an MIC value of 16 µM against S. aureus, indicating strong antibacterial activity .
Compound MIC (µM) MBC (µM) MA-1156 16 16 MA-1115 32 32 MA-1116 64 128 - Structure-Activity Relationship (SAR) : Studies have highlighted that the introduction of fluorine into aromatic systems can enhance biological activity. The position and number of fluorine substituents are critical in determining the compound's efficacy .
Properties
IUPAC Name |
4-fluoro-2-(2-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMNWJIHYAFLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673346 | |
Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214335-66-6 | |
Record name | 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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